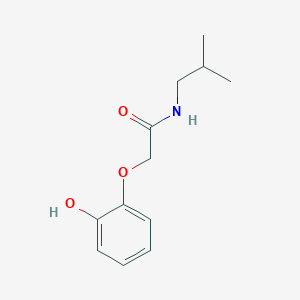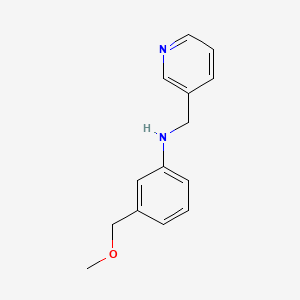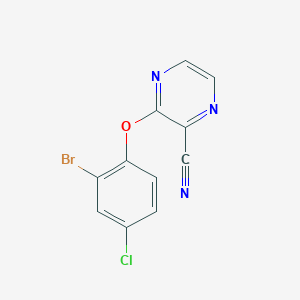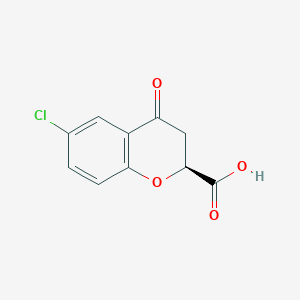![molecular formula C5H4ClN5O B14910917 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)
8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one: is a chemical compound known for its significant applications in medicinal chemistry, particularly as an antitumor agent. This compound belongs to the class of imidazotetrazines, which are known for their ability to alkylate DNA, leading to cytotoxic effects on tumor cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-methyl-1H-imidazole-4-carboxamide with phosphoryl chloride, followed by treatment with sodium azide to form the tetrazine ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazotetrazine ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various halogenated derivatives .
科学研究应用
Chemistry: In chemistry, 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its interactions with DNA and its potential to induce mutations. It serves as a model compound for understanding the mechanisms of DNA alkylation and repair .
Medicine: Medically, this compound is of great interest due to its antitumor properties. It is used in the development of chemotherapeutic agents, particularly for treating brain tumors like glioblastoma .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other active pharmaceutical ingredients .
作用机制
The mechanism of action of 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one involves its ability to alkylate DNA. This compound interacts covalently with the nucleophilic sites within DNA, particularly the guanine residues. This alkylation leads to DNA strand breaks and ultimately results in the apoptosis of tumor cells .
Molecular Targets and Pathways:
DNA Alkylation: The primary target is the DNA, where the compound adds alkyl groups to the guanine bases.
Cell Cycle Arrest: The compound induces G2/M cell cycle arrest, preventing the proliferation of tumor cells.
Apoptosis: The alkylation of DNA triggers apoptotic pathways, leading to programmed cell death.
相似化合物的比较
Temozolomide: Another imidazotetrazine with similar antitumor properties.
Mitozolomide: A related compound with a slightly different structure but similar mechanism of action.
Uniqueness: 8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom provides a site for further chemical modifications, enhancing its versatility in synthetic chemistry .
属性
分子式 |
C5H4ClN5O |
|---|---|
分子量 |
185.57 g/mol |
IUPAC 名称 |
8-chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one |
InChI |
InChI=1S/C5H4ClN5O/c1-10-5(12)11-2-7-3(6)4(11)8-9-10/h2H,1H3 |
InChI 键 |
WUDTXRDBMSKXEU-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)N2C=NC(=C2N=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B14910853.png)







![1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide](/img/structure/B14910885.png)
![2-Chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B14910898.png)

![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)
